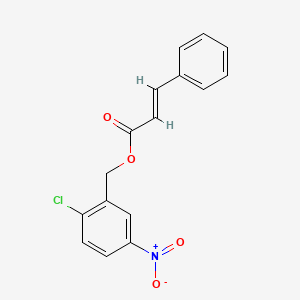

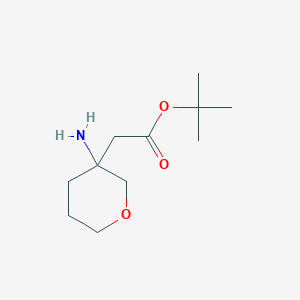

(2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate, also known as 2C5NPMP, is a phenylprop-2-enoic acid derivative that has been widely studied in recent years. It is a compound that has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been the subject of numerous studies in recent years, and has been found to have potential applications in a variety of fields, including pharmaceuticals, cosmetics, and biotechnology.

Scientific Research Applications

Synthesis and Chemical Reactions

Diazo Derivatives and Photolysis : The diazo derivative of (2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate has been studied, revealing interesting behaviors in photolysis and thermolysis, leading to various products depending on the conditions (Horton & Philips, 1972).

Electron Density Distribution : Research on the electron density distribution in crystals of antimony(V) dicarboxylate complexes derived from (2E)-3-phenylprop-2-enoate provides insights into the nature of chemical bonds and electron delocalization in such compounds (Fukin et al., 2016).

Crystal Structure Insights : Studies on nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate have helped understand the molecular conformation and crystal packing, employing X-ray diffraction and DFT calculations (Dey et al., 2014).

Biomedical Research

- Potential Antimicrobial Agent : A novel derivative, methyl(2E)-2-{[N-(2-formylphenyl) (4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, shows promising antimicrobial activity and potential as a penicillin-binding protein inhibitor (Murugavel et al., 2016).

Environmental Chemistry

- Photoassisted Fenton Reaction : The photoassisted Fenton reaction involving compounds like (2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate demonstrates a potential approach for the complete oxidation of certain pesticides in water, highlighting its relevance in environmental remediation (Pignatello & Sun, 1995).

properties

IUPAC Name |

(2-chloro-5-nitrophenyl)methyl (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c17-15-8-7-14(18(20)21)10-13(15)11-22-16(19)9-6-12-4-2-1-3-5-12/h1-10H,11H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUZGVGGQPKWQM-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chloro-5-nitrophenyl)methyl (2E)-3-phenylprop-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2427521.png)

![N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2427526.png)

![N-(2-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2427528.png)

![4-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B2427531.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427534.png)

![N-{[4-(2-chloroacetyl)phenyl]methyl}-N-methylacetamide](/img/structure/B2427535.png)

![3-benzyl-7-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427542.png)